Fluorocholine
Overview
Description
Fluorocholine is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes, including cell membrane synthesis and neurotransmission. This compound is particularly valuable in medical imaging due to its ability to highlight areas of increased cellular activity, which is often indicative of cancerous growths .
Mechanism of Action
Target of Action
Fluorocholine (FCH) is a radiopharmaceutical that is primarily used in PET scans of the prostate . The primary targets of FCH are prostate cancer cells . The compound binds to these cells, allowing for their visualization during PET scans .
Mode of Action
The mode of action of FCH involves its uptake and metabolism by tumor cells . The backbones of cell membranes are made of phospholipid bilayers, of which the major component is phosphatidylcholine . The cell membranes are duplicated at the same rate as the rate of cell duplication . This allows FCH to be incorporated into the cell membrane, making it possible to visualize the cells during a PET scan .
Biochemical Pathways
It is known that fch mimics choline uptake and metabolism by tumor cells . This suggests that FCH may affect the same biochemical pathways as choline, including those involved in cell membrane synthesis and signal transduction .
Pharmacokinetics
FCH exhibits rapid pharmacokinetics in both mice and humans . The biodistribution of FCH is nearly static after 10 minutes, indicating rapid clearance from the circulation . The dose-critical organ is the kidney, which receives the highest radiation dose . The effective dose equivalent (whole body) from administration of FCH is approximately 0.01 Sv for both females and males .
Result of Action
The primary result of FCH action is the visualization of prostate cancer cells during PET scans . This allows for the detection of prostate cancer with a high degree of accuracy . The pooled sensitivities of FCH were found to be 0.93, indicating a high ability to correctly identify positive cases .
Action Environment
The action of FCH can be influenced by various environmental factors. For example, the detection rates of FCH were found to vary depending on the level of prostate-specific antigen (PSA), a marker of prostate cancer . The detection rates were 35% for a PSA level less than 0.5 ng/ml, and up to 94% for a PSA level more than 2.0 ng/ml . This suggests that the efficacy of FCH may be influenced by the biochemical environment within the body.
Biochemical Analysis
Biochemical Properties
Fluorocholine plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids in cell membranes. It is phosphorylated by choline kinase to form this compound phosphate, which is then incorporated into phosphatidylcholine, a major component of cell membranes . This compound interacts with various enzymes, proteins, and biomolecules, including choline kinase, phosphatidylcholine synthase, and phospholipase D. These interactions are essential for maintaining cell membrane integrity and function .
Cellular Effects
This compound significantly impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound uptake is elevated due to increased choline kinase activity, leading to enhanced phosphatidylcholine synthesis and cell membrane proliferation . This increased uptake is associated with aggressive tumor phenotypes and can be used to monitor tumor growth and response to therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is transported into cells via organic cation transporters and is subsequently phosphorylated by choline kinase . The phosphorylated form, this compound phosphate, is incorporated into phosphatidylcholine, contributing to cell membrane synthesis and repair . This compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly cleared from the circulation, with its biodistribution becoming nearly static after 10 minutes . This compound is stable over several hours, making it suitable for imaging studies. Long-term effects on cellular function include sustained alterations in cell membrane synthesis and potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is effectively taken up by tumor cells, allowing for clear imaging of tumors . At high doses, there may be toxic or adverse effects, including potential damage to the liver and kidneys due to high tracer uptake in these organs . Threshold effects observed in studies indicate that optimal dosing is crucial for accurate imaging and minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to phospholipid synthesis. It is phosphorylated by choline kinase to form this compound phosphate, which is then incorporated into phosphatidylcholine . This pathway is crucial for maintaining cell membrane integrity and function. This compound also interacts with enzymes such as phosphatidylcholine synthase and phospholipase D, which play roles in phospholipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues via organic cation transporters, including OCT2 . It is rapidly taken up by cells and incorporated into cell membranes. The distribution of this compound is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation in tissues . High uptake in liver, kidney, and spleen tissues may present limitations due to relatively high radiation doses .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it is incorporated into phosphatidylcholine . This localization is essential for its role in maintaining cell membrane integrity and function. This compound may also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where phospholipid synthesis occurs . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocholine is synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of a precursor compound, such as dimethylaminoethanol, with a fluorine-18 labeled fluoromethylating agent. The reaction is carried out under controlled conditions to ensure high radiochemical purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves automated synthesis modules. These modules are designed to handle radioactive materials safely and efficiently. The process includes the purification of the product using techniques such as Sep-Pak silica gel chromatography to achieve a radiochemical purity of 99% or higher .
Chemical Reactions Analysis
Types of Reactions: Fluorocholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles used in substitution reactions include hydroxide ions and amines.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted choline derivatives depending on the nucleophile used.
Scientific Research Applications
Fluorocholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in PET imaging to study metabolic pathways and enzyme activities.
Biology: Helps in understanding cellular processes and membrane dynamics.
Medicine: Primarily used in the diagnosis and monitoring of cancer, especially prostate cancer, by highlighting areas of increased cellular proliferation
Industry: Employed in the development of new diagnostic tools and imaging agents.
Comparison with Similar Compounds
Fluorocholine is often compared with other radiolabeled choline derivatives, such as:
11C-Choline: Similar in function but has a shorter half-life, limiting its use to facilities with an on-site cyclotron.
18F-Fluciclovine: Another PET imaging agent used for prostate cancer detection, but with different pharmacokinetics and imaging characteristics.
Uniqueness: this compound’s longer half-life compared to 11C-choline makes it more practical for widespread clinical use. Its ability to be synthesized with high radiochemical purity and its effectiveness in highlighting cancerous tissues make it a valuable tool in medical diagnostics .
Properties
IUPAC Name |
fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHIIJVWXGJAB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CF.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-38-5 | |
Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459424-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocholine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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